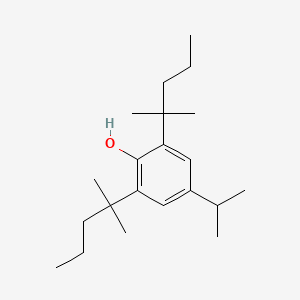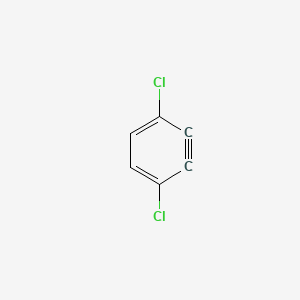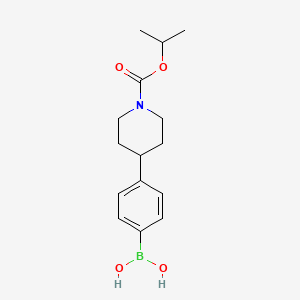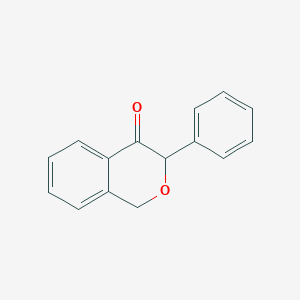
5-Phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylthiophene-2-carboxamide is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a thiophene derivative in the presence of a palladium catalyst . This method allows for the formation of the phenyl-substituted thiophene ring.
Another method involves the condensation reaction of thiophene-2-carboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . This reaction results in the formation of the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Applications De Recherche Scientifique
5-Phenylthiophene-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Phenylthiophene-2-carboxamide varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxamide: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and uses.
2-Phenylthiophene:
Uniqueness
5-Phenylthiophene-2-carboxamide is unique due to the presence of both the phenyl group and the carboxamide functionality. This combination enhances its chemical reactivity and broadens its range of applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Propriétés
Numéro CAS |
62404-14-2 |
|---|---|
Formule moléculaire |
C11H9NOS |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
5-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C11H9NOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) |
Clé InChI |
OYSOOLCZEMWVQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)


![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)




![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

